molecular formula C14H17NO B1659472 N-methyl-3-naphthalen-1-yloxypropan-1-amine CAS No. 653573-30-9

N-methyl-3-naphthalen-1-yloxypropan-1-amine

Cat. No.: B1659472
CAS No.: 653573-30-9
M. Wt: 215.29 g/mol
InChI Key: ZLTWNSXILLAQPT-UHFFFAOYSA-N
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Description

N-methyl-3-naphthalen-1-yloxypropan-1-amine is an organic compound with the molecular formula C14H17NO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by the presence of a naphthyl group attached to an ether linkage, which is further connected to a propyl chain with a methylamino substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing N-methyl-3-naphthalen-1-yloxypropan-1-amine is through the Williamson ether synthesis. This involves the reaction of 1-naphthol with 3-(methylamino)propyl chloride in the presence of a base such as sodium hydride (NaH) or potassium hydride (KH). The reaction typically proceeds under mild conditions, resulting in the formation of the desired ether product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Williamson ether synthesis. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reaction conditions is carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-naphthalen-1-yloxypropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methylamino group, where reagents such as alkyl halides can introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Reduced naphthyl derivatives.

    Substitution: Alkylated naphthyl ethers.

Scientific Research Applications

N-methyl-3-naphthalen-1-yloxypropan-1-amine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex ether structures.

    Biology: Serves as a fluorescent dye and biological probe for studying protein-protein interactions and membrane binding.

    Medicine: Investigated for its potential therapeutic properties, including its interaction with various enzymes and receptors.

    Industry: Utilized in the synthesis of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of N-methyl-3-naphthalen-1-yloxypropan-1-amine involves its interaction with proteins and enzymes. The compound binds to proteins through hydrophobic interactions and hydrogen bonding, forming stable complexes. These interactions can modulate the activity of enzymes and receptors, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Thienyl)-3-(methylamino)propyl 1-naphthyl ether: Similar structure with a thienyl group instead of a naphthyl group.

    3-(Methylamino)propyl 2-naphthyl ether: Similar structure with a 2-naphthyl group instead of a 1-naphthyl group.

Uniqueness

N-methyl-3-naphthalen-1-yloxypropan-1-amine is unique due to its specific naphthyl ether linkage, which imparts distinct chemical and physical properties. Its ability to interact with proteins and enzymes makes it valuable for various research applications, distinguishing it from other similar compounds.

Properties

CAS No.

653573-30-9

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

N-methyl-3-naphthalen-1-yloxypropan-1-amine

InChI

InChI=1S/C14H17NO/c1-15-10-5-11-16-14-9-4-7-12-6-2-3-8-13(12)14/h2-4,6-9,15H,5,10-11H2,1H3

InChI Key

ZLTWNSXILLAQPT-UHFFFAOYSA-N

SMILES

CNCCCOC1=CC=CC2=CC=CC=C21

Canonical SMILES

CNCCCOC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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